molecular formula C21H23NO4 B14439176 (1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone CAS No. 76335-57-4

(1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone

Cat. No.: B14439176
CAS No.: 76335-57-4
M. Wt: 353.4 g/mol
InChI Key: COUYIUBRZAMUMT-UHFFFAOYSA-N
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Description

(1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone is a complex organic compound that features a unique combination of a benzodioxin ring, a piperidine ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone typically involves multiple steps, starting with the preparation of the benzodioxin and piperidine intermediates. The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions. The piperidine ring is often prepared via the hydrogenation of pyridine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts, such as palladium on carbon, can facilitate hydrogenation reactions, while automated systems can streamline the purification process.

Chemical Reactions Analysis

Types of Reactions

(1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

(1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the benzodioxin ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol: Shares the benzodioxin ring but lacks the piperidine and hydroxyphenyl groups.

    1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone: Similar benzodioxin structure but different functional groups.

    3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde: Contains the benzodioxin ring but with an aldehyde group.

Uniqueness

The unique combination of the benzodioxin, piperidine, and hydroxyphenyl groups in (1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone distinguishes it from other compounds. This unique structure contributes to its diverse range of applications and its potential as a versatile research tool.

Properties

CAS No.

76335-57-4

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C21H23NO4/c23-17-7-5-15(6-8-17)21(24)16-9-11-22(12-10-16)13-18-14-25-19-3-1-2-4-20(19)26-18/h1-8,16,18,23H,9-14H2

InChI Key

COUYIUBRZAMUMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)O)CC3COC4=CC=CC=C4O3

Origin of Product

United States

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